Benzenesulfonamide, N,N-dibutyl-3-nitro-
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Overview
Description
Benzenesulfonamide, N,N-dibutyl-3-nitro- is an organic compound with the molecular formula C14H22N2O4S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N,N-dibutyl-3-nitro- typically involves the nitration of N,N-dibutylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide, N,N-dibutyl-3-nitro- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N-dibutyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N,N-dibutyl-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Hydrolysis: Formation of benzenesulfonic acid and corresponding amines.
Scientific Research Applications
Benzenesulfonamide, N,N-dibutyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N,N-dibutyl-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells and antimicrobial activity against certain bacteria.
Comparison with Similar Compounds
Benzenesulfonamide, N,N-dibutyl-3-n
Properties
IUPAC Name |
N,N-dibutyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-5-10-15(11-6-4-2)21(19,20)14-9-7-8-13(12-14)16(17)18/h7-9,12H,3-6,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMACDCRGEOQSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428880 |
Source
|
Record name | Benzenesulfonamide, N,N-dibutyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-78-8 |
Source
|
Record name | Benzenesulfonamide, N,N-dibutyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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